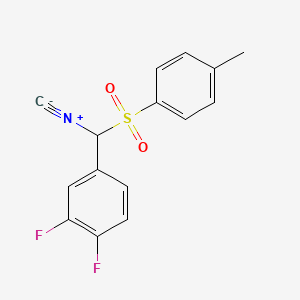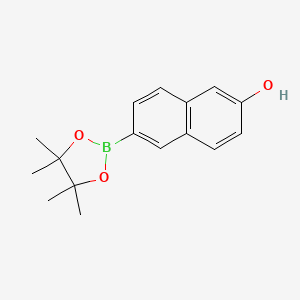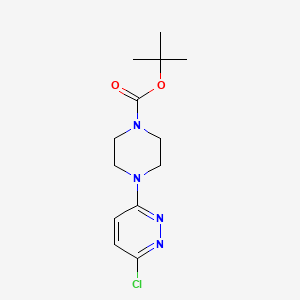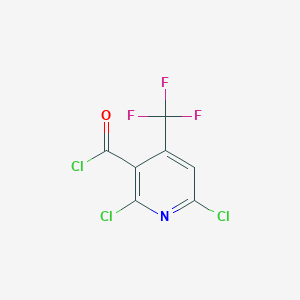
2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride
Übersicht
Beschreibung
2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride is a chemical compound with the molecular formula C7HCl3F3NO and a molecular weight of 278.44 . It is used in various chemical reactions and has a CAS number of 174727-38-9 .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride consists of 7 carbon atoms, 1 hydrogen atom, 3 chlorine atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The exact structure can be found in the MOL file with the MDL Number MFCD25960056 .Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride are not detailed in the searched resources, it’s known that its related compound, 3-Cyano-2,6-dichloro-4-trifluoromethylpyridine, is used in the preparation of novel analogs of marine indole alkaloids, which are potential anticancer agents .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride include a molecular weight of 278.44 and a molecular formula of C7HCl3F3NO . More detailed properties such as melting point, boiling point, and density were not found in the searched resources.Safety And Hazards
Eigenschaften
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl3F3NO/c8-3-1-2(7(11,12)13)4(6(10)15)5(9)14-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODZIDKVWBPLGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl3F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620592 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride | |
CAS RN |
174727-38-9 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

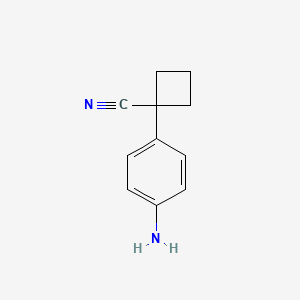
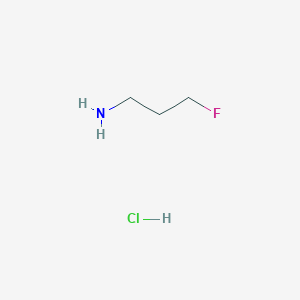
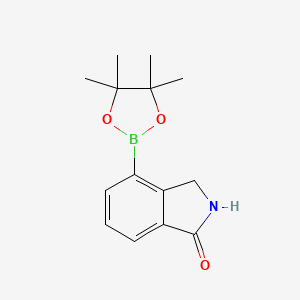
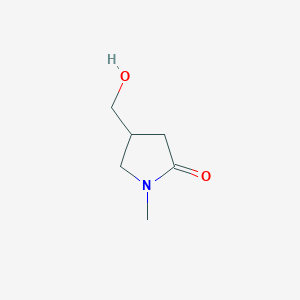
![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)

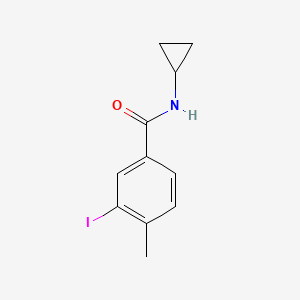
![1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine](/img/structure/B1323451.png)
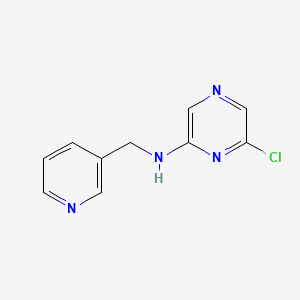
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)
